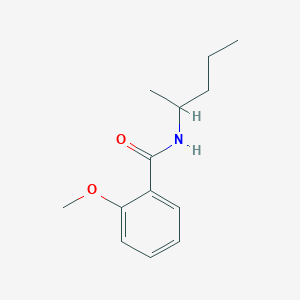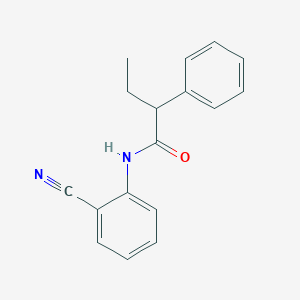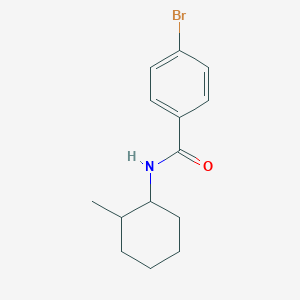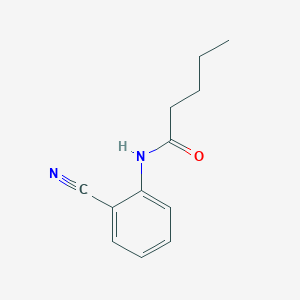![molecular formula C21H19NO2 B290915 N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290915.png)
N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide, also known as O-2050, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the year 1970 by researchers at the University of Oxford. O-2050 has been studied extensively for its potential use as a painkiller due to its ability to bind to the mu-opioid receptor.
作用機序
N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide binds to the mu-opioid receptor, which is located in the central nervous system. This binding results in the activation of the receptor, which leads to a decrease in the perception of pain. N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide also has an effect on the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide has been shown to have analgesic effects in animal models. It has also been shown to have antidepressant effects and to reduce the symptoms of drug addiction and withdrawal. N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide has been found to have fewer side effects than other opioids such as morphine.
実験室実験の利点と制限
One advantage of using N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide in lab experiments is its ability to bind selectively to the mu-opioid receptor. This allows researchers to study the effects of opioid binding without the side effects associated with other opioids. One limitation of using N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide is its low yield in synthesis, which can make it difficult to obtain large quantities of the compound for experiments.
将来の方向性
Future research on N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide could focus on its potential use as a painkiller, antidepressant, or treatment for drug addiction and withdrawal. Researchers could also investigate the effects of N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide on different types of pain, such as neuropathic pain. In addition, the development of more efficient synthesis methods could allow for larger quantities of N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide to be produced, which would facilitate further research.
合成法
The synthesis of N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide involves the reaction of 3-ethoxyaniline with 1,1'-biphenyl-4-carbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of the synthesis is typically around 50%.
科学的研究の応用
N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide has been studied for its potential use as a painkiller due to its ability to bind to the mu-opioid receptor. It has also been investigated for its effects on the central nervous system and its potential as an antidepressant. In addition, N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide has been studied for its potential use in the treatment of drug addiction and withdrawal.
特性
分子式 |
C21H19NO2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
N-(3-ethoxyphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C21H19NO2/c1-2-24-20-10-6-9-19(15-20)22-21(23)18-13-11-17(12-14-18)16-7-4-3-5-8-16/h3-15H,2H2,1H3,(H,22,23) |
InChIキー |
XZFHZIARBCVYEA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
正規SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate](/img/structure/B290838.png)
![2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B290839.png)
![Ethyl 3-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290842.png)
![Ethyl 3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290843.png)





